molecular formula C22H37NO2 B109534 Virodhamine hydrochloride CAS No. 443129-35-9

Virodhamine hydrochloride

Cat. No.: B109534
CAS No.: 443129-35-9
M. Wt: 347.5 g/mol
InChI Key: DLHLOYYQQGSXCC-DOFZRALJSA-N
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Mechanism of Action

Target of Action

Arachidonic acid-(2-aminoethyl)-ester hydrochloride, also known as Virodhamine hydrochloride, primarily targets the Dopamine D4 receptors . These receptors belong to the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

The compound interacts with its targets, the Dopamine D4 receptors, and induces arachidonic acid release, probably via G-proteins and PKC activation . This interaction affects the activity of Na+/H+ exchangers, which regulate intracellular pH, extracellular acidification, and cell volume .

Biochemical Pathways

The compound’s action affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of synaptic transmission in the brain. The compound’s interaction with the receptors can induce changes in intracellular pH and cell volume .

Action Environment

The action, efficacy, and stability of Arachidonic acid-(2-aminoethyl)-ester hydrochloride can be influenced by various environmental factors. For instance, oxidative stress and chronic neuroinflammation, two intertwined key pathologic factors in brain aging and neurodegenerative diseases, can affect the compound’s action . Inhibition of neuroinflammation may diminish oxidative stress and vice versa .

Biochemical Analysis

Properties

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHLOYYQQGSXCC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018179
Record name Virodhamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Arachidonoyl Ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

287937-12-6, 443129-35-9
Record name Virodhamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287937-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Virodhamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Virodhamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Arachidonoyl Ethanolamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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